molecular formula C15H19N3O5 B12078248 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12078248
M. Wt: 321.33 g/mol
InChI Key: RNNZFELZOQMLIW-FJAVPRTDSA-N
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Description

5-(3-Aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane-2,4-dione core substituted with a 3-aminophenyl group and a carbohydrate-derived oxolane moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a nucleoside analog or enzyme inhibitor.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H19N3O5/c16-9-3-1-2-8(4-9)10-6-18(15(22)17-14(10)21)13-5-11(20)12(7-19)23-13/h1-4,10-13,19-20H,5-7,16H2,(H,17,21,22)/t10?,11-,12+,13+/m0/s1

InChI Key

RNNZFELZOQMLIW-FJAVPRTDSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C3=CC(=CC=C3)N)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C3=CC(=CC=C3)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl precursor, followed by the formation of the diazinane ring through cyclization reactions. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are optimized based on the desired transformation, with careful control of temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving aminophenyl and diazinane groups.

    Medicine: Researchers explore its potential as a therapeutic agent, given its unique structure and reactivity.

    Industry: The compound finds applications in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can bind to various enzymes and receptors, modulating their activity. The diazinane ring may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles, including pyrazoles, pyrimidines, and oxazinanes. Key comparisons are outlined below:

Compound Core Structure Substituents Key Properties Reference
Target Compound 1,3-Diazinane-2,4-dione 3-Aminophenyl, (2R,4S,5R)-oxolane Chirality, hydrophilic oxolane, aromatic amine
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Fluoro, (4S,5R)-dioxolan Antiviral potential, stereospecificity
5-Methyl-5-phenyl-1,3-oxazinane-2,4-dione 1,3-Oxazinane-2,4-dione Methyl, phenyl Lipophilic, solid-state stability
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole Thiazole-pyrazole-triazole Fluorophenyl, triazole Isostructural crystallinity, planar conformation

Biological Activity

5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an aminophenyl group and a diazinane core, which may interact with various biological targets. Preliminary studies suggest that it could exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O5C_{15}H_{19}N_{3}O_{5}, and its structure can be described as follows:

PropertyDescription
Molecular Formula C₁₅H₁₉N₃O₅
Molecular Weight 319.33 g/mol
CAS Number 83866-19-7
IUPAC Name 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The aminophenyl group may facilitate binding to various molecular targets, potentially modulating their activity. This interaction could lead to significant biological effects such as:

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammation pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the same structural class. Notable findings include:

  • Anti-inflammatory Activity : A study demonstrated that compounds with similar diazinane structures exhibited significant inhibition of nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.
  • Antimicrobial Testing : Research on related aminophenyl derivatives indicated effectiveness against Gram-positive bacteria, highlighting the potential for developing antimicrobial agents based on this scaffold.
  • Mechanistic Studies : Investigations into the binding affinity of related compounds to specific receptors have shown promising results in modulating receptor activity, which could translate into therapeutic applications.

Comparative Analysis

To better understand the uniqueness of 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaBiological Activity
4-Amino-5-(4-aminophenyl)-1-((2R,3R,4S,5R)-...C₁₅H₁₈N₄O₅Anti-inflammatory; Antimicrobial
5-Dec-1-ynyl-1-[...]-pyrimidine-2,4-dioneC₁₉H₂₈N₂O₅Anticancer; Antimicrobial
1-[...]-hydroxy-[...]-oxolaneC₁₂H₁₈N₂O₄Antioxidant; Enzyme inhibition

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